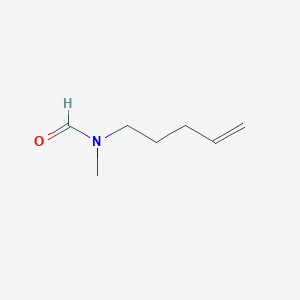

N-Methyl-N-(pent-4-en-1-yl)formamide

Description

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

N-methyl-N-pent-4-enylformamide |

InChI |

InChI=1S/C7H13NO/c1-3-4-5-6-8(2)7-9/h3,7H,1,4-6H2,2H3 |

InChI Key |

YHTNFYFSSLRJKV-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCC=C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(pent-4-en-1-yl)formamide can be synthesized through several methods. One common approach involves the reaction of N-methylformamide with pent-4-en-1-ylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Catalytic Isomerization and Hydrofunctionalization

The pent-4-en-1-yl group in this compound undergoes nickel-catalyzed isomerization and hydrocyanation. For example:

-

Ni-catalyzed hydrocyanation : In the presence of Ni(acac)₂, Zn powder, and Xantphos ligand, the alkene moiety reacts with formamide to yield nitriles. A similar reaction with methyl pent-4-enenitrile produced adiponitrile (NC–(CH₂)₄–CN) in 28% yield under analogous conditions .

Key spectroscopic data for related compounds (e.g., 2-phenylbutanenitrile):

-

¹H NMR : δ 7.41–7.30 (m, 5H), 3.74 (t, J = 7.2 Hz, 1H), 1.99–1.91 (m, 2H) .

-

IR : Peaks at 2241 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (aromatic C=C) .

Cross-Coupling Reactions

The pent-4-en-1-yl substituent participates in palladium-catalyzed cross-coupling. For instance:

-

Suzuki–Miyaura coupling : Boronic acids react with aryl halides in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl derivatives. A related N-(2-(pent-1-en-1-yl)phenyl)formamide underwent coupling with trans-3-phenyl-1-propen-1-ylboronic acid to yield functionalized aromatics .

| Reaction Type | Catalyst | Conditions | Substrate | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Reflux, 24 h, toluene | N-(2-bromo-4-methylphenyl)formamide | 90% |

Leuckart-Type Reactions

The N-methylformamide group facilitates reductive amination under Leuckart conditions. For example:

-

Rapid Leuckart reaction : Electron-withdrawing groups on acetophenone derivatives accelerate reactions with N-methylformamide at 180–184°C, producing substituted formamides in 80–90% yields .

| Reaction Type | Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Reductive Amination | 4-Bromoacetophenone | 180–184°C, 75 min | N-[1-(4-bromophenyl)ethyl]-N-methylformamide | 90% |

Radical Pathways

Under oxidative conditions, N-methylformamide derivatives generate carbamoyl radicals (- CONMe₂), enabling C–H functionalization. For example:

| Reaction Type | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Radical Carbamoylation | Fe(acac)₃ | 65–80°C, O₂ atmosphere | N,N-dimethylacrylamides | 60–75% |

Characterization Data

Scientific Research Applications

N-Methyl-N-(pent-4-en-1-yl)formamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pent-4-en-1-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the pent-4-en-1-yl chain can interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-Methyl-N-(pent-4-en-1-yl)formamide with structurally related formamides:

Physicochemical Properties

- Reactivity : The pent-4-en-1-yl group’s double bond enhances reactivity in cycloaddition (e.g., Diels-Alder) and oxidation reactions, unlike saturated analogs such as N-Methyl-N-(pentyl)formamide.

- Solubility: Aromatic derivatives like N-Methyl-N-(phenylmethyl)formamide exhibit higher polarity due to π-electron systems, increasing solubility in polar solvents like dimethylformamide (DMF) . The unsaturated pentenyl chain may reduce polarity compared to aryl-substituted analogs but increase miscibility with non-polar solvents.

- Thermal Stability : Steric hindrance in bulkier analogs (e.g., 1-naphthylmethyl substituent) may reduce thermal stability, whereas the linear pentenyl group likely allows for higher thermal resilience .

Research Findings and Data Gaps

- Thermodynamic Data: While provides mixing properties for DMF + 1-butanol, similar studies for this compound are lacking. Predictive models (e.g., density-functional theory ) could estimate properties like vapor pressure and solubility.

Biological Activity

N-Methyl-N-(pent-4-en-1-yl)formamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methyl group and a pent-4-en-1-yl chain attached to the formamide moiety. This structure is believed to influence its biological activity significantly.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes involved in inflammatory pathways, such as p38 MAPK and phosphodiesterase 4 (PDE4) . This dual inhibition can lead to a synergistic effect in reducing inflammation.

- Induction of Apoptosis : Research indicates that compounds with similar structures may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage .

- Cell Cycle Arrest : Some studies have reported that related compounds can arrest the cell cycle in the G0/G1 phase, thereby inhibiting cancer cell proliferation .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of this compound, researchers administered the compound to rodent models subjected to inflammatory stimuli. Results indicated a marked decrease in pro-inflammatory cytokines, particularly TNFα, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Antitumor Activity

Another significant study focused on the antitumor effects of this compound derivatives against various cancer cell lines. The compound demonstrated potent cytotoxic effects against M5076 ovarian sarcoma and TLX5 lymphoma models, outperforming many other tested agents . The structure-activity relationship highlighted specific modifications that enhanced its efficacy.

Q & A

Q. Table 1: Example Reaction Conditions for Formamide Synthesis

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pent-4-en-1-ylamine | Methyl formate | DCM | 25 | 65–75* | |

| Pent-4-en-1-ylmethylamine | Formic acid | DMF | 40 | 50–60* | |

| *Theoretical yields based on analogous reactions. |

Basic: How is this compound characterized structurally and spectroscopically?

Answer:

Characterization employs:

- NMR : ¹H and ¹³C NMR confirm the presence of the formamide group (δ ~8.0 ppm for CHO in ¹H NMR) and the pent-4-en-1-yl chain (δ 5.0–5.5 ppm for CH₂=CH) .

- FT-IR : Stretching vibrations at ~1670 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (m/z ~141 for C₇H₁₁NO) .

Q. Advanced Techniques :

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and packing motifs .

- HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 210–220 nm .

Advanced: How does the pent-4-en-1-yl substituent influence catalytic or biological activity?

Answer:

The alkenyl group introduces steric and electronic effects:

- Catalysis : In CO₂ fixation (e.g., using ionic covalent organic frameworks), formamides with unsaturated chains enhance substrate binding via π-π interactions, though yields remain low (e.g., 1% in N-methyl-N-(4-nitrophenyl)formamide synthesis) .

- Biological Activity : The alkene moiety may increase membrane permeability in drug analogs. For example, formamide derivatives with pyridyl groups show activity as HIV-1 reverse transcriptase inhibitors, but conflicting data exist due to variable assay conditions (e.g., cell lines, IC₅₀ measurements) .

Q. Table 2: Comparison of Formamide Derivatives in Catalysis

| Compound | Application | Efficiency | Reference |

|---|---|---|---|

| N-Methyl-N-(4-nitrophenyl)formamide | CO₂ fixation | 1% yield | |

| N-Methyl-N-(2-pyridyl)formamide | Drug synthesis intermediate | 84% yield |

Advanced: How can computational modeling resolve contradictions in reported biological activities?

Answer:

Discrepancies in bioactivity data (e.g., IC₅₀ variability) arise from differences in experimental design (e.g., solvent, concentration). Computational approaches include:

- Molecular Dynamics (MD) : Simulates ligand-receptor binding to predict affinity. For this compound, docking studies with HIV-1 reverse transcriptase (PDB: 1RTD) can identify key interactions .

- Linear Free Energy Models (LFEM) : Predicts denaturation profiles in hybridization assays, as shown for formamide’s role in microarray probe design (error <5% formamide concentration) .

Q. Methodological Workflow :

Docking : AutoDock Vina or Schrödinger Suite.

Free Energy Calculations : MM-PBSA/GBSA for binding energy quantification.

Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: What strategies optimize enantioselective synthesis of formamide derivatives?

Answer:

Chiral induction methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.